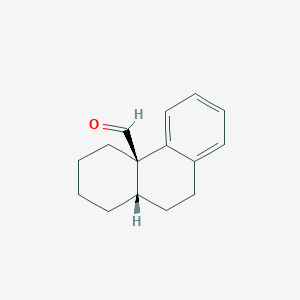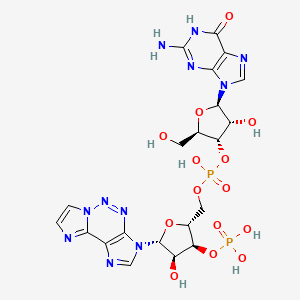
Geaad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geaad is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Geaad typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Geaad undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogens or other reactive groups and are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Geaad has a wide range of applications in scientific research:
Chemistry: this compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and as an additive in various products.
Mecanismo De Acción
The mechanism of action of Geaad involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Propiedades
Número CAS |
73962-09-1 |
|---|---|
Fórmula molecular |
C21H25N11O14P2 |
Peso molecular |
717.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H25N11O14P2/c22-21-26-16-10(18(36)27-21)25-6-30(16)19-11(34)13(7(3-33)43-19)46-48(40,41)42-4-8-14(45-47(37,38)39)12(35)20(44-8)31-5-24-9-15-23-1-2-32(15)29-28-17(9)31/h1-2,5-8,11-14,19-20,33-35H,3-4H2,(H,40,41)(H2,37,38,39)(H3,22,26,27,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
QUSXVKRBWHOWPC-XPWFQUROSA-N |
SMILES isomérico |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O |
SMILES canónico |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


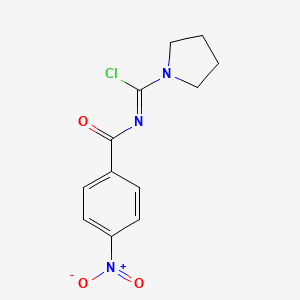
![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
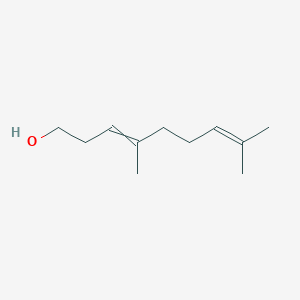
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
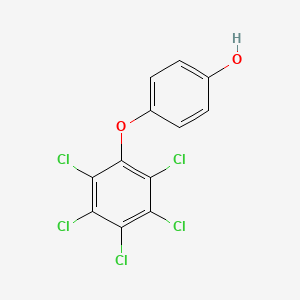
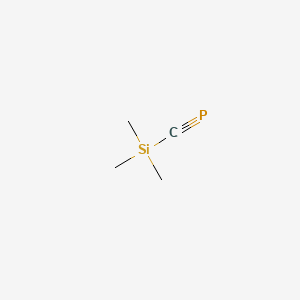


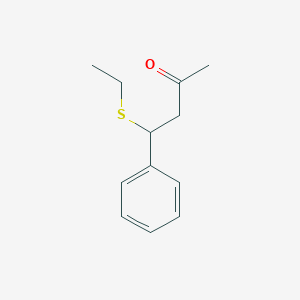
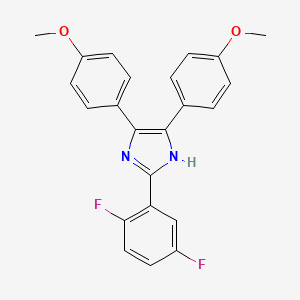

![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

